3-Methyl-2-oxo-2H-chromen-7-yl Propionate
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Overview
Description
3-Methyl-2-oxo-2H-chromen-7-yl Propionate is a chemical compound with the molecular formula C13H12O4. It is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate typically involves the esterification of 3-methyl-2-oxo-2H-chromen-7-ol with propionic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-2H-chromen-7-yl Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-oxo-2H-chromen-7-yl Propionate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of fragrances, flavorings, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
3-Methyl-2-oxo-2H-chromen-7-yl Propionate can be compared with other coumarin derivatives:
3-Methyl-2H-chromen-2-one: Similar structure but lacks the propionate group.
7-Hydroxy-3-methyl-2H-chromen-2-one: Contains a hydroxyl group instead of the propionate group.
3-Methyl-2-oxo-2H-chromen-4-yl Propionate: Similar structure but with a different substitution pattern.
These compounds share some common properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(3-methyl-2-oxochromen-7-yl) propanoate |
InChI |
InChI=1S/C13H12O4/c1-3-12(14)16-10-5-4-9-6-8(2)13(15)17-11(9)7-10/h4-7H,3H2,1-2H3 |
InChI Key |
UXWUEPZJGRIGMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C |
Origin of Product |
United States |
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